molecular formula C16H17N5O5S B6578410 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1040645-92-8

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No. B6578410
CAS RN: 1040645-92-8
M. Wt: 391.4 g/mol
InChI Key: ZZYGHCJGDQDLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide is 391.09503983 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action:

VU0642684-1 primarily targets a natural regulator called miR-124 . MiR-124 is a microRNA that plays a crucial role in modulating the inflammatory response. By enhancing the expression of miR-124, VU0642684-1 influences downstream pathways involved in inflammation control .

Mode of Action:

The compound binds to a specific receptor called PD-1 (programmed cell death protein 1). PD-1 is expressed on T-cells, and its interaction with ligands PD-L1 and PD-L2 inhibits T-cell activity. VU0642684-1 disrupts this inhibition by preventing PD-L1 and PD-L2 from binding to PD-1. As a result, T-cell responses are restored, leading to a reduction in inflammation .

Biochemical Pathways:

VU0642684-1’s impact extends to several pathways related to inflammation. By enhancing miR-124 expression, it decreases cytokine levels and immune cell activation. These changes collectively contribute to the suppression of inflammation in diseases like UC .

Result of Action:

The molecular and cellular effects of VU0642684-1 include:

Action Environment:

Environmental factors, such as gut pH, food intake, and gut microbiota, may influence VU0642684-1’s efficacy and stability. Understanding these interactions is crucial for optimizing treatment outcomes.

properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c22-14(17-6-12-2-1-4-26-12)8-20-10-18-15-13(16(20)23)7-19-21(15)11-3-5-27(24,25)9-11/h1-2,4,7,10-11H,3,5-6,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYGHCJGDQDLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

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